![molecular formula C27H46O B11934347 Cholest-7-en-3beta-ol CAS No. 6036-58-4](/img/structure/B11934347.png)
Cholest-7-en-3beta-ol
Overview
Description
. It is a derivative of cholesterol and plays a significant role in various biological processes. This compound is a key intermediate in the biosynthesis of cholesterol and other sterols.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-7-en-3beta-ol can be synthesized through several methods. One common approach involves the reduction of cholest-7-en-3-one using sodium borohydride or lithium aluminum hydride as reducing agents . Another method includes the hydrogenation of cholest-7-en-3-one in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources such as animal tissues. The compound can also be produced through microbial fermentation processes, where specific strains of bacteria or yeast are used to convert precursor molecules into this compound .
Chemical Reactions Analysis
Types of Reactions
Cholest-7-en-3beta-ol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the hydroxyl group at the 3-position is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation with palladium catalyst.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: Cholest-7-en-3-one.
Reduction: this compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Biochemical Research
Cholest-7-en-3beta-ol serves as an important intermediate in the biosynthesis of cholesterol. Its conversion to cholesterol has been studied extensively, revealing insights into enzymatic mechanisms involved in sterol metabolism. Research shows that under aerobic conditions, this compound is efficiently converted into cholesterol via intermediates like 7-dehydrocholesterol. This process is crucial for understanding metabolic pathways related to cholesterol synthesis and regulation in organisms .
Table 1: Comparison of this compound Conversion Mechanisms
Condition | Conversion Rate | Key Intermediates | Mechanism Type |
---|---|---|---|
Aerobic | High | 7-Dehydrocholesterol | Oxygen-dependent dehydrogenation |
Anaerobic | Low | None | Hydroxylation-dehydration excluded |
Pharmacological Applications
This compound has demonstrated antimutagenic and antigenotoxic properties. Studies indicate that it can inhibit mutagenesis induced by various agents, suggesting its potential as a chemopreventive agent. For instance, in tests using Escherichia coli and Salmonella typhimurium, this compound showed significant inhibition of mutagen-induced revertants, highlighting its protective effects against DNA damage .
Table 2: Antimutagenic Activity of this compound
Mutagen | Test Organism | Inhibition Ratio (%) |
---|---|---|
MNNG | Salmonella typhimurium TA1538 | Up to 99.2 |
NQO | E. coli PQ37 | 100 |
Nutritional Research
In the context of nutrition, this compound has been investigated for its role in dietary sterols and their health implications. It is often found in various food sources and has been linked to beneficial effects on lipid profiles and cardiovascular health. The compound's structural similarity to cholesterol suggests it may influence cholesterol absorption and metabolism in the human body .
Case Studies
Several case studies underscore the significance of this compound in various applications:
- Cerebrotendinous Xanthomatosis : A study examined the metabolism of this compound in patients with this rare genetic disorder, providing insights into its role in cholesterol metabolism and potential therapeutic interventions .
- Anticancer Properties : In a review on plant-derived anticancer compounds, this compound was noted for its potential to affect cellular pathways involved in cancer progression, warranting further investigation into its efficacy as a therapeutic agent .
Mechanism of Action
Cholest-7-en-3beta-ol exerts its effects primarily through its role in the biosynthesis of cholesterol. The compound acts as a substrate for enzymes such as 7-dehydrocholesterol reductase, which catalyzes the reduction of the double bond at the 7-position .
Comparison with Similar Compounds
Cholest-7-en-3beta-ol is similar to other sterols such as:
4,4-dimethyl-5alpha-cholest-7-en-3beta-ol: This compound has two additional methyl groups at the 4-position.
5alpha-cholest-7-en-3beta-ol: This compound lacks the double bond at the 7-position.
Uniqueness
This compound is unique due to its specific structure and role in cholesterol biosynthesis. Its presence and concentration can be indicative of the rate of cholesterol synthesis in biological systems .
Biological Activity
Cholest-7-en-3beta-ol, also known as 5α-cholest-7-en-3β-ol, is a sterol compound that plays a significant role in various biological processes. This article explores its biological activity, including its metabolic pathways, potential health benefits, and implications for therapeutic applications.
Metabolic Pathways
This compound is a precursor in the biosynthesis of cholesterol. Under aerobic conditions, it is converted into cholesterol through several enzymatic steps. Notably, this conversion involves the formation of 7-dehydrocholesterol as an intermediate. Research indicates that the introduction of a double bond in the 5,6-position of cholesterol occurs via a cis-elimination mechanism involving specific hydrogen atoms, highlighting the complexity of sterol metabolism .
Antimutagenic and Antigenotoxic Properties
This compound has been studied for its antimutagenic and antigenotoxic activities. A study isolated this compound from the starfish Asterina pectinifera, demonstrating that it exhibits significant protective effects against DNA damage induced by mutagens. The SOS chromotest and Ames test were employed to evaluate these effects, showing that this compound could potentially serve as a chemopreventive agent .
Table 1: Summary of Antimutagenic Activity Studies
Structural Implications on Membrane Dynamics
The structural characteristics of this compound significantly influence its biological activity. Its unique double bond alters its three-dimensional conformation compared to cholesterol. This modification affects how it interacts with cell membranes and other biomolecules, which can lead to altered membrane dynamics and stability. Studies indicate that this compound may mitigate sterol clustering in membranes, enhancing cellular tolerance to cytotoxic compounds such as saponins .
Case Studies and Research Findings
Several studies have highlighted the potential health benefits associated with this compound:
- Chemopreventive Potential : Research has shown that this compound can inhibit the mutagenic effects of certain chemicals, suggesting its role in cancer prevention .
- Impact on Cholesterol Metabolism : Investigations into its metabolic pathways reveal that this compound is crucial for understanding cholesterol biosynthesis and regulation within human physiology .
- Effects on Membrane Properties : The presence of this compound in membranes has been linked to improved structural integrity and functionality, particularly in marine organisms like sea cucumbers, which utilize this sterol to tolerate saponin toxicity .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVFFXVYBHFIHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861646 | |
Record name | Cholest-7-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-58-4 | |
Record name | 7-Cholesterol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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